4-cyclopropylidene-N-(2-methoxyphenyl)piperidine-1-carboxamide

Catalog No.
S3113057
CAS No.
2097917-24-1
M.F
C16H20N2O2
M. Wt
272.348
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-cyclopropylidene-N-(2-methoxyphenyl)piperidine-1...

CAS Number

2097917-24-1

Product Name

4-cyclopropylidene-N-(2-methoxyphenyl)piperidine-1-carboxamide

IUPAC Name

4-cyclopropylidene-N-(2-methoxyphenyl)piperidine-1-carboxamide

Molecular Formula

C16H20N2O2

Molecular Weight

272.348

InChI

InChI=1S/C16H20N2O2/c1-20-15-5-3-2-4-14(15)17-16(19)18-10-8-13(9-11-18)12-6-7-12/h2-5H,6-11H2,1H3,(H,17,19)

InChI Key

MAIKQZFGWXVNGL-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1NC(=O)N2CCC(=C3CC3)CC2

solubility

not available

Application in COX Inhibitors Design and Synthesis

Field: Pharmaceutical Chemistry

Summary of Application: A series of methoxyphenyl thiazole carboxamide derivatives were designed and synthesized for their potential as cyclooxygenase (COX) inhibitors .

Methods of Application: The compounds were characterized using 1H, 13C-NMR, IR, and HRMS spectrum analysis and evaluated for their selectivity towards COX-1 and COX-2 using an in vitro COX inhibition assay kit . Their cytotoxicity was evaluated using the Sulforhodamine B (SRB) assay .

Results or Outcomes: The synthesized molecules showed potent inhibitory activities against COX enzymes. The percentage of inhibitory activities at 5 µM concentration against the COX2 enzyme was in the range of 53.9–81.5%, while the percentage against the COX-1 enzyme was 14.7–74.8% .

Application in Urapidil Synthesis

Summary of Application: An improved route to Urapidil, an important drug for the treatment of essential hypertension and hypertensive emergencies, was introduced .

Methods of Application: The new synthetic route starts with the addition reaction of 1-(2-methoxyphenyl)piperazine and oxetane catalyzed by Yb(OTf)3 in acetonitrile to form the key intermediate .

Results or Outcomes: The overall yield of this route is about 45%. The structure of the final product was confirmed by 1H-NMR, 13C-NMR, and HRMS .

Application in Synthesis and Pharmacological Applications of Piperidine Derivatives

Summary of Application: Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Results or Outcomes: More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .

Application in Drug Discovery with Pyrrolidine

Summary of Application: The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

Results or Outcomes: The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

4-cyclopropylidene-N-(2-methoxyphenyl)piperidine-1-carboxamide is a complex organic compound characterized by a piperidine ring, a cyclopropylidene moiety, and a methoxyphenyl substituent. The presence of these functional groups contributes to its unique chemical properties and potential biological activities. The molecular formula is C15H18N2O2C_{15}H_{18}N_{2}O_{2}, and it features a carboxamide functional group, which is known for its ability to participate in various

This section would discuss how the compound interacts with other molecules or systems, but for this specific compound, there is likely no available data.

This section would discuss any safety information like flammability, toxicity, or reactivity, but as with the mechanism of action, there is likely no data available for this specific compound at this time.

, including:

  • Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially yielding ketones or carboxylic acids.
  • Reduction: Reduction reactions using lithium aluminum hydride or sodium borohydride can convert the carboxamide group into an amine.
  • Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions under basic conditions.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in acidic or basic media.
  • Reduction: Lithium aluminum hydride in dry ether.
  • Substitution: Sodium hydride in dimethylformamide for nucleophilic aromatic substitution.

4-cyclopropylidene-N-(2-methoxyphenyl)piperidine-1-carboxamide has been studied for its potential biological activities. The interactions of this compound with specific molecular targets, such as receptors or enzymes, may lead to various pharmacological effects. Preliminary studies suggest that it may exhibit properties relevant to therapeutic applications, including anti-inflammatory and anticancer activities.

The synthesis of 4-cyclopropylidene-N-(2-methoxyphenyl)piperidine-1-carboxamide typically involves several key steps:

  • Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving suitable precursors such as 1,5-diamines.
  • Introduction of the Cyclopropylidene Group: This step involves adding the cyclopropylidene moiety to the piperidine ring via cyclopropanation reactions using reagents like diazomethane.
  • Attachment of the Methoxyphenyl Group: The methoxyphenyl substituent is introduced through nucleophilic aromatic substitution reactions with methoxyphenyl halides under basic conditions.

This compound has several potential applications across various fields:

  • Medicinal Chemistry: It is being explored as a candidate for drug development due to its unique structure and biological activity.
  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
  • Material Science: Its unique chemical properties may allow for applications in developing new materials.

Studies focusing on the interactions of 4-cyclopropylidene-N-(2-methoxyphenyl)piperidine-1-carboxamide with biological targets are crucial for understanding its mechanism of action. These studies often involve evaluating how the compound binds to specific receptors or enzymes, influencing their activity and leading to desired biological effects.

Several compounds share structural similarities with 4-cyclopropylidene-N-(2-methoxyphenyl)piperidine-1-carboxamide. Here are some notable examples:

Compound NameStructureKey Features
4-cyclopropylidene-N-(3,4-dichlorophenyl)piperidine-1-carboxamideStructureContains dichlorophenyl group; studied for similar biological activities.
N-(3-cyclopropyl-3-hydroxypropyl)-N'-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamideStructureMore complex structure; potential antimicrobial properties.
tert-butyl 4-(3-aminophenyl)piperidine-1-carboxylateStructureFeatures an aminophenyl group; used in medicinal chemistry research.

Uniqueness Highlights

The uniqueness of 4-cyclopropylidene-N-(2-methoxyphenyl)piperidine-1-carboxamide lies in its specific combination of structural elements that may confer distinct pharmacological properties compared to similar compounds. Its selective binding affinity and potential therapeutic effects make it a subject of ongoing research in medicinal chemistry.

XLogP3

1.6

Dates

Last modified: 08-18-2023

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